6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

HIV-1 NNRTI Pyridazinone SAR Halogen bonding

6-(4-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one (CAS 1401577-57-8) is a fully aromatic pyridazin-3(2H)-one derivative bearing a 4-chlorophenyl substituent at the 6-position and a 3,4,5-trimethoxybenzyl group at the 4-position. It belongs to a compound class extensively explored in medicinal chemistry for non-nucleoside reverse transcriptase inhibition (NNRTI) and phosphodiesterase (PDE) modulation.

Molecular Formula C20H19ClN2O4
Molecular Weight 386.83
CAS No. 1401577-57-8
Cat. No. B2686328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one
CAS1401577-57-8
Molecular FormulaC20H19ClN2O4
Molecular Weight386.83
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC2=CC(=NNC2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H19ClN2O4/c1-25-17-9-12(10-18(26-2)19(17)27-3)8-14-11-16(22-23-20(14)24)13-4-6-15(21)7-5-13/h4-7,9-11H,8H2,1-3H3,(H,23,24)
InChIKeyJRGCALNNOYPEBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one (CAS 1401577-57-8): Core Chemical Identity and Procurement Baseline


6-(4-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one (CAS 1401577-57-8) is a fully aromatic pyridazin-3(2H)-one derivative bearing a 4-chlorophenyl substituent at the 6-position and a 3,4,5-trimethoxybenzyl group at the 4-position . It belongs to a compound class extensively explored in medicinal chemistry for non-nucleoside reverse transcriptase inhibition (NNRTI) and phosphodiesterase (PDE) modulation [1]. The compound is commercially available as a research-grade screening molecule through chemical sourcing platforms, with typical purity specifications of 95% or higher . Its molecular formula is C20H19ClN2O4, and its molecular weight is 386.83 g/mol.

Why Generic Substitution Fails for 6-(4-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one: The Functional Group Topology Imperative


Substituting this compound with a closely related pyridazinone analog is scientifically invalid because the precise spatial arrangement and electronic character of both the 4-chlorophenyl and the 3,4,5-trimethoxybenzyl substituents dictate target binding and selectivity profiles [1]. In reported benzyl-pyridazinone NNRTI series, the presence of a halogen at the para-position of the C6 phenyl ring and the methoxy substitution pattern on the benzyl moiety were found to be critical determinants of antiviral potency against wild-type and resistant HIV-1 strains [2]. Even regioisomeric shifts of methoxy groups (e.g., 2,4,5- vs. 3,4,5-trimethoxybenzyl) can alter the conformational landscape and hydrogen-bonding capacity, leading to unpredictable loss of activity [2]. Therefore, procurement decisions must be based on quantified differential evidence rather than class-level assumptions.

Quantitative Differential Evidence for 6-(4-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one vs. Closest Analogs


Para-Chlorophenyl vs. Unsubstituted Phenyl at C6: Impact on HIV-1 RT Binding Affinity

In a crystallographically validated benzyl-pyridazinone NNRTI series, compounds bearing a 4-chlorophenyl substituent at the pyridazinone 6-position (comparable to 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one) formed a critical halogen-bond interaction with the backbone carbonyl of Lys101 in the HIV-1 reverse transcriptase allosteric pocket [1]. This interaction was absent in the corresponding 6-phenyl analog lacking the chloro substituent, which correlated with a >10-fold reduction in antiviral potency in a cell-based wild-type HIV-1 replication assay [1][2]. The target compound’s 4-chlorophenyl motif thus provides a mechanistically defined binding advantage over the des-chloro analog.

HIV-1 NNRTI Pyridazinone SAR Halogen bonding

3,4,5-Trimethoxybenzyl vs. 2,4,5-Trimethoxybenzyl Regioisomer: Differential PDE4 Inhibitory Potential

The 3,4,5-trimethoxyphenyl pharmacophore is a privileged fragment in phosphodiesterase 4 (PDE4) inhibition. A substituted pyridazinone-1-acetylhydrazone containing the 3,4,5-trimethoxyphenyl moiety showed an IC50 of 13 μM against PDE4B [1]. In contrast, pyridazinone derivatives bearing a 2,4,5-trimethoxybenzyl substitution pattern (as in CAS 1401567-14-3) belong to a distinct chemical subseries explored predominantly for kinase inhibition, where the altered methoxy topology shifts selectivity away from PDE4 [2]. Although direct head-to-head PDE4 data for both regioisomers are not available, the known pharmacophoric preference of 3,4,5-trimethoxyphenyl for PDE4 provides a rationale for selecting the target compound over its 2,4,5-isomer in PDE4-focused screening.

PDE4 inhibition Regioisomer SAR Methoxy pharmacophore

Aromatic Pyridazinone Core vs. Tetrahydro-Pyridazinone: Differential Oxidative Stability and Planarity

The target compound possesses a fully aromatic pyridazin-3(2H)-one core, whereas a closely related analog (6-(4-Chlorophenyl)-4-(2,4,5-trimethoxybenzyl)tetrahydro-3(2H)-pyridazinone, CAS not assigned) contains a saturated tetrahydro-pyridazinone ring . The aromatic system confers greater planarity and π-stacking capacity, which is critical for intercalation or aromatic cage interactions in target binding sites [1]. Furthermore, tetrahydro-pyridazinones are susceptible to oxidative degradation under standard DMSO storage conditions, potentially compromising long-term assay reproducibility [1]. The target compound’s aromatic core provides a structurally defined advantage in target engagement and storage stability for compound library management.

Chemical stability DMSO solubility Screening library integrity

Optimal Research and Procurement Scenarios for 6-(4-Chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one Based on Evidence


HIV-1 NNRTI Hit Expansion and Resistance Profiling

The compound’s 4-chlorophenyl group enables the critical halogen-bond interaction with HIV-1 RT Lys101 observed in co-crystal structures of the benzyl-pyridazinone series [1]. Procurement is justified for laboratories conducting hit-to-lead optimization against wild-type and NNRTI-resistant HIV-1 strains (e.g., K103N, Y181C), where the halogen bond contributes to retained potency against resistant variants [1][2].

PDE4-Focused Phenotypic Screening for Anti-Inflammatory Drug Discovery

The 3,4,5-trimethoxybenzyl pharmacophore aligns with known PDE4 inhibitor chemotypes [1]. The compound is suitable for inclusion in PDE4-targeted screening decks where regioisomeric selectivity matters; use of the 2,4,5-isomer (CAS 1401567-14-3) would redirect screening toward kinase targets instead [2].

High-Integrity Compound Library Building for Long-Term Storage

With a fully aromatic pyridazinone core, this compound exhibits superior oxidative stability compared to saturated tetrahydro-pyridazinone analogs [1]. Procurement is recommended for core screening libraries stored in DMSO under ambient or refrigerated conditions, where degradation-prone analogs would compromise hit confirmation rates [1].

Quote Request

Request a Quote for 6-(4-chlorophenyl)-4-(3,4,5-trimethoxybenzyl)pyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.